molecular formula C12H10F3N3O B12941010 (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine

(6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine

Cat. No.: B12941010
M. Wt: 269.22 g/mol
InChI Key: VFWDYNDBMHEGOY-UHFFFAOYSA-N
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Description

The compound (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine is a complex organic molecule featuring a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with a suitable nucleophile to introduce the pyridin-3-ylmethanamine moiety. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, making it a valuable tool in drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethyl)pyridine: A precursor used in the synthesis of (6-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridin-3-yl)methanamine.

    Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a pyridin-3-ylmethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10F3N3O

Molecular Weight

269.22 g/mol

IUPAC Name

[6-[6-(trifluoromethyl)pyridin-3-yl]oxypyridin-3-yl]methanamine

InChI

InChI=1S/C12H10F3N3O/c13-12(14,15)10-3-2-9(7-17-10)19-11-4-1-8(5-16)6-18-11/h1-4,6-7H,5,16H2

InChI Key

VFWDYNDBMHEGOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN)OC2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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